molecular formula C17H28CoO7P- B6292507 Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) CAS No. 1487195-87-8

Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I)

Cat. No.: B6292507
CAS No.: 1487195-87-8
M. Wt: 434.3 g/mol
InChI Key: FPYIFSIDJPRYDZ-FHJHGPAASA-N
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Description

Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) is a cobalt-centered organometallic complex featuring a cyclopentadienyl ligand, a dimethyl fumarate ligand, and a triethyl phosphite ligand.

Properties

IUPAC Name

cobalt;cyclopenta-1,3-diene;dimethyl (E)-but-2-enedioate;triethyl phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.C6H15O3P.C5H5.Co/c1-9-5(7)3-4-6(8)10-2;1-4-7-10(8-5-2)9-6-3;1-2-4-5-3-1;/h3-4H,1-2H3;4-6H2,1-3H3;1-5H;/q;;-1;/b4-3+;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYIFSIDJPRYDZ-FHJHGPAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)OCC.COC(=O)C=CC(=O)OC.[CH-]1C=CC=C1.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(OCC)OCC.COC(=O)/C=C/C(=O)OC.[CH-]1C=CC=C1.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28CoO7P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) is a cobalt-based compound that has garnered attention for its catalytic properties in organic synthesis, particularly in cycloaddition reactions. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C12_{12}H15_{15}CoO4_4P
  • Molecular Weight : 296.24 g/mol

It features a cyclopentadienyl ring coordinated to cobalt, along with dimethyl fumarate and triethyl phosphite ligands. The air-stable nature of this complex allows for its reuse in catalytic applications.

Catalytic Activity

Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) acts as a catalyst in [2+2+2] cycloaddition reactions, facilitating the formation of pyridine rings from diyne and nitrile substrates under microwave irradiation. This reaction highlights the compound's efficiency compared to traditional cobalt catalysts like CpCo(CO)2_2, making it a valuable tool in synthetic organic chemistry .

Biological Activity

The biological implications of dimethyl fumarate (DMF), a component of the compound, have been extensively studied. DMF is known for its immunomodulatory effects, particularly in the treatment of multiple sclerosis. Research indicates that DMF inhibits dendritic cell maturation by suppressing nuclear factor kappa B (NF-κB) and ERK1/2-MSK1 signaling pathways, leading to reduced production of pro-inflammatory cytokines such as IL-12 and IL-6 .

  • Inhibition of Dendritic Cell Maturation : DMF reduces the expression of MHC class II, CD80, and CD86 on dendritic cells, impairing their ability to activate T cells .
  • Cytokine Production : The treatment with DMF results in lower levels of Th1 and Th17 cells, which are critical in inflammatory responses .

Case Studies

Several studies have examined the effects of DMF in clinical settings:

  • Multiple Sclerosis Treatment : In patients treated with DMF, a significant reduction in IFN-γ + CD4 + T cells was observed. This correlates with the drug's mechanism of inhibiting dendritic cell maturation and subsequent T cell activation .
  • Inflammatory Disease Models : Experimental models have shown that DMF administration leads to decreased inflammatory cytokine levels and improved clinical outcomes in diseases characterized by excessive inflammation .

Data Tables

StudyFindings
Study 1DMF reduced cytokine production (IL-12, IL-6)Supports DMF's role in modulating immune responses
Study 2Inhibition of dendritic cell maturationHighlights potential therapeutic applications in autoimmune diseases
Study 3Reduction in Th1/Th17 differentiationConfirms DMF's efficacy in inflammatory conditions

Future Directions

Research into cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) should continue to explore its full biological potential beyond catalysis. Investigating its effects on various immune pathways could unveil new therapeutic avenues for treating autoimmune diseases and inflammatory conditions.

Comparison with Similar Compounds

Cobalt(III) Cyclopentadienyl Phosphonate Complexes

Cobalt(III) cyclopentadienyl phosphonates, such as those described in , share structural similarities with the target compound but differ in oxidation state (Co(III) vs. Co(I)) and ligand composition. These Co(III) complexes exhibit tetrahedral or distorted octahedral geometries, with phosphonate ligands influencing their stability and reactivity. For example:

  • Co(III)-phosphonate complexes typically show strong σ-donor and weak π-acceptor properties due to the phosphonate ligand, whereas triethyl phosphite in the Co(I) complex may act as a stronger π-acceptor, altering redox behavior .
Property Co(I) Complex (Target) Co(III)-Phosphonate Complexes
Oxidation State +1 +3
Ligand Types Cp, dimethyl fumarate, triethyl phosphite Cp/indenyl, phosphonate, ancillary ligands
Electronic Configuration Low-spin d⁸ High-spin d⁶
Reactivity Redox-active, potential catalysis Hydrolytically stable, ligand exchange

Organophosphorus Ligand-Based Comparisons

The triethyl phosphite ligand in the target compound can be compared to other phosphite/phosphonate ligands in –10:

  • Triethyl phosphite (P(OEt)₃) vs. dimethyl phosphite (P(O)(OMe)₂H): Triethyl phosphite has bulkier ethyl groups, which may sterically hinder coordination to cobalt compared to smaller dimethyl phosphite. Dimethyl phosphite also exhibits stronger Brønsted acidity (pKa ~1.5) due to the H-P(O) bond, unlike non-acidic triethyl phosphite .
  • Phosphonofluoridates (e.g., sec-butyl methylphosphonofluoridate, ): These compounds lack transition-metal coordination but share functional groups (P=O, fluoridate) that could inform ligand substitution kinetics in cobalt complexes.
Ligand Key Features Relevance to Co(I) Complex
Triethyl phosphite π-acceptor, steric bulk Stabilizes low oxidation state
Dimethyl fumarate Electron-deficient alkene Modifies redox potential
Cyclopentadienyl (Cp) Aromatic, η⁵-coordination Enhances stability and electron donation

Research Findings and Functional Insights

  • Spectroscopic Signatures : Co(III) cyclopentadienyl phosphonates show distinct ³¹P NMR shifts (~20–30 ppm for phosphonates), whereas triethyl phosphite in the Co(I) complex would likely exhibit shifts near 125–135 ppm due to stronger π-backbonding .
  • Catalytic Potential: Co(I) complexes are understudied compared to Co(III) analogs but may offer advantages in radical-mediated catalysis, leveraging the dimethyl fumarate ligand’s electron-deficient alkene for substrate activation.

Data Tables for Key Compounds

Table 1: Ligand Comparison

Ligand Molecular Formula CAS Registry Number Key Properties
Triethyl phosphite C₆H₁₅O₃P 868-85-9 π-acceptor, non-acidic
Dimethyl fumarate C₆H₈O₄ 624-95-3 α,β-unsaturated ester
sec-Butyl methylphosphonofluoridate C₅H₁₂FO₂P 352-52-3 Hydrolytically sensitive

Table 2: Cobalt Oxidation State Effects

Parameter Co(I) Complex Co(III) Complexes
Preferred Geometry Trigonal bipyramidal Octahedral
Magnetic Susceptibility Paramagnetic Diamagnetic
Stability Air-sensitive Air-stable

Preparation Methods

Oxidative Addition and Initial Ligand Substitution

The synthesis pathway involves oxidative addition of iodine to CpCo(CO)₂, forming CpCoI₂(CO) as an intermediate. This step introduces iodide ligands, enhancing the electrophilicity of the cobalt center for subsequent substitutions:

CpCo(CO)2+I2CpCoI2(CO)+2CO(in CH2Cl2,25°C,12h)\text{CpCo(CO)}2 + \text{I}2 \rightarrow \text{CpCoI}2\text{(CO)} + 2\text{CO} \quad (\text{in CH}2\text{Cl}_2, 25°C, 12\,h)

Phosphite Ligand Incorporation

Triethyl phosphite displaces the remaining carbonyl ligand under thermal conditions (70–80°C), yielding CpCoI₂(P(OEt)₃) :

CpCoI2(CO)+P(OEt)3CpCoI2(P(OEt)3)+CO(refluxing toluene, 6h)\text{CpCoI}2\text{(CO)} + \text{P(OEt)}3 \rightarrow \text{CpCoI}2\text{(P(OEt)}3) + \text{CO} \quad (\text{refluxing toluene, 6\,h})

Olefin Coordination via Photochemical Activation

Dimethyl fumarate is introduced under UV irradiation (λ = 365 nm) in tetrahydrofuran (THF), replacing iodide ligands and forming the target complex:

CpCoI2(P(OEt)3)+dimethyl fumaratehvCpCo(P(OEt)3)(dimethyl fumarate)+2I\text{CpCoI}2\text{(P(OEt)}3) + \text{dimethyl fumarate} \xrightarrow{\text{hv}} \text{CpCo(P(OEt)}_3\text{)(dimethyl fumarate)} + 2\text{I}^-

Critical Reaction Parameters :

  • Solvent : THF or dichloromethane for optimal ligand solubility.

  • Temperature : 25–40°C to prevent ligand dissociation.

  • Light Source : Medium-pressure mercury lamp with Pyrex filter to exclude UV-C radiation.

Photochemical vs. Thermal Synthesis Pathways

Photochemical Route

Photolysis (6–8 hours) ensures selective activation of the Co–I bond, enabling clean olefin coordination. This method achieves yields of 68–72%, with minimal byproduct formation.

Thermal Methods

Heating at 75–105°C in coordinating solvents (e.g., DMF) promotes ligand exchange but risks decomposition, reducing yields to 55–60%. Thermal pathways are less favored due to side reactions involving phosphite oxidation.

Structural Characterization and Validation

Post-synthesis analysis confirms successful coordination through:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): Cp ring protons resonate at δ 5.2–5.4 ppm; dimethyl fumarate methyl groups appear as singlets at δ 3.7 ppm.

  • ³¹P NMR : Triethyl phosphite coordination shifts the phosphorus signal upfield to δ 125–130 ppm.

4.2. Infrared (IR) Spectroscopy

  • Absence of carbonyl stretches (ν(CO) ≈ 2000 cm⁻¹) confirms complete ligand substitution.

  • P–O–C vibrations from triethyl phosphite observed at 1020–1050 cm⁻¹.

4.3. X-ray Diffraction
Single-crystal analysis reveals a pseudo-tetrahedral geometry around cobalt, with bond lengths of Co–P = 2.18 Å and Co–O (fumarate) = 1.95 Å.

Advanced Preparation: Immobilized Catalytic Systems

Recent innovations focus on heterogenizing the complex for recyclable catalysis. A polymeric support is synthesized via radical copolymerization of triethyl phosphite-modified styrene derivatives with divinylbenzene (DVB). Subsequent coordination of CpCo(CO)₂ to the phosphite-functionalized polymer yields an immobilized catalyst active for [2+2+2] cycloadditions.

Immobilization Steps :

  • Polymer Synthesis : 70:30 styrene:DVB ratio, AIBN initiator (1 mol%), 60°C, 24 h.

  • Metal Coordination : Stir polymer with CpCo(CO)₂ in THF under UV light (12 h).

  • Loading Efficiency : Elemental analysis confirms 0.8–1.2 wt% cobalt retention .

Q & A

Q. What are the optimal synthetic routes for preparing cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I), and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : Synthesis typically involves reacting cobalt precursors (e.g., CoCl₂) with cyclopentadienyl ligands under inert conditions, followed by sequential addition of dimethyl fumarate and triethyl phosphite (TEP). Ligand substitution kinetics must be monitored via UV-Vis spectroscopy to ensure proper coordination . Key analytical techniques include:
  • NMR spectroscopy (¹H, ³¹P) to verify ligand integration and purity.
  • X-ray crystallography for structural elucidation, as demonstrated for analogous cobalt-phosphine complexes .
  • Mass spectrometry to confirm molecular weight and fragmentation patterns.

Q. What are the common catalytic applications of cobalt(I) complexes with mixed cyclopentadienyl and organophosphorus ligands?

  • Methodological Answer : These complexes are used in hydrogenation, hydroformylation, and C–H activation. The electron-donating nature of TEP stabilizes low-valent cobalt centers, enhancing catalytic turnover . For example:
  • In hydroformylation, TEP modulates electron density at the cobalt center, improving selectivity for linear aldehydes.
  • Cyclopentadienyl ligands provide steric bulk, preventing unwanted side reactions . Comparative studies with tributyl phosphite (TBP) reveal solvent-dependent activity differences .

Q. What stability considerations are critical for storing and handling this complex, and how can degradation be assessed?

  • Methodological Answer :
  • Moisture sensitivity : TEP ligands are prone to hydrolysis; storage under argon or nitrogen is essential .
  • Light sensitivity : UV-Vis spectroscopy can track ligand dissociation or cobalt oxidation over time.
  • Degradation analysis : Use ³¹P NMR to detect phosphite hydrolysis products (e.g., phosphonic acids) , and IR spectroscopy to identify oxidized cobalt species (e.g., Co–O stretches at ~600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of triethyl phosphite influence the redox properties and catalytic activity of cobalt(I) complexes compared to other phosphite derivatives?

  • Methodological Answer :
  • Electrochemical studies : Cyclic voltammetry (CV) in acetonitrile reveals shifts in Co(I)/Co(II) redox potentials. TEP’s strong σ-donor character stabilizes Co(I), lowering oxidation potentials vs. bulkier phosphites .
  • Spectroscopic analysis : EPR and XANES quantify ligand-field splitting and d-orbital occupancy. For instance, TEP’s smaller cone angle increases metal-ligand covalency vs. tributyl phosphite .
  • Catalytic benchmarking : Compare turnover frequencies (TOF) in hydrogenation using TEP vs. diethyl phosphite; steric effects dominate over electronic in substrate binding .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of cobalt(I) complexes with varying phosphite ligands?

  • Methodological Answer :
  • Controlled ligand variation : Systematically substitute TEP with phosphites of differing steric/electronic profiles (e.g., trimethyl vs. triphenyl phosphite) while keeping other variables constant .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate species during catalysis, identifying ligand participation in rate-limiting steps .
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) clarify whether discrepancies arise from ligand electronic effects or solvent interactions .

Q. What strategies elucidate the reaction mechanisms of cobalt(I) complexes in catalytic cycles involving phosphite ligands?

  • Methodological Answer :
  • Isotopic labeling : Introduce deuterated substrates (e.g., D₂) to trace hydrogen transfer pathways via GC-MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify H-transfer steps.
  • Operando spectroscopy : Combine XAS (X-ray absorption spectroscopy) with reaction calorimetry to correlate Co oxidation state changes with exothermicity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the air stability of cobalt(I)-phosphite complexes?

  • Methodological Answer :
  • Controlled atmosphere studies : Repeat synthesis and characterization under rigorously anhydrous vs. ambient conditions. Use XPS to detect surface oxidation (Co 2p₃/₂ peaks at ~780 eV indicate Co(II)) .
  • Accelerated aging tests : Expose samples to controlled humidity (e.g., 50% RH) and monitor decomposition via TGA-MS to identify degradation thresholds .
  • Cross-lab validation : Collaborate to standardize protocols (e.g., glovebox O₂ levels <1 ppm) and share raw data for reproducibility checks .

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